Tfpam-3
Overview
Description
N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidylpropionamide: It is widely used in biochemical and molecular biology research due to its ability to selectively react with thiol groups on amino acids, peptides, proteins, and thiol-modified nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tfpam-3 is synthesized through a series of chemical reactions involving the introduction of azido and maleimide functional groups. The synthesis typically involves the following steps:
Formation of the azido group: The azido group is introduced by reacting a tetrafluorobenzyl compound with sodium azide.
Formation of the maleimide group: The maleimide group is introduced by reacting a propionamide compound with maleic anhydride.
Coupling of the azido and maleimide groups: The final step involves coupling the azido and maleimide groups to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tfpam-3 undergoes several types of chemical reactions, including:
Photoreactive Crosslinking: The fluorinated aryl azide group is activated by short wavelength UV light, yielding an electron-deficient aryl nitrene that reacts with nucleophiles, commonly resulting in C-H insertion reaction products.
Thiol-Maleimide Reaction: The maleimide group selectively reacts with thiol groups on amino acids, peptides, proteins, and thiol-modified nucleotides under slightly acidic conditions (pH < 7.5).
Common Reagents and Conditions:
Reagents: Sodium azide, maleic anhydride, tetrafluorobenzyl compound.
Conditions: UV light for photoreactive crosslinking, slightly acidic pH for thiol-maleimide reactions.
Major Products:
Photoreactive Crosslinking: C-H insertion reaction products.
Thiol-Maleimide Reaction: Thiol-modified peptides, proteins, and nucleotides.
Scientific Research Applications
Tfpam-3 is extensively used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Tfpam-3 involves the activation of the fluorinated aryl azide group by UV light, resulting in the formation of an electron-deficient aryl nitrene. This reactive intermediate can insert into C-H bonds or react with nucleophiles, leading to crosslinking of biomolecules. The maleimide group selectively reacts with thiol groups, forming stable thioether bonds .
Comparison with Similar Compounds
Tfpam-3 is unique due to its dual functionality, combining both azido and maleimide groups. Similar compounds include:
N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide: Similar in structure but may differ in specific functional group positioning.
Benzophenone-4-maleimide: Another photoreactive crosslinker but with different photoreactive groups.
This compound stands out due to its high reactivity and specificity for thiol groups, making it a valuable tool in biochemical research .
Biological Activity
Tfpam-3 is a compound that has garnered interest in the field of molecular biology, particularly for its role in RNA-binding protein interactions. This compound is notable for its ability to modify proteins, specifically the RNA-binding domain (RBD) of the protein kinase R (PKR), which plays a crucial role in cellular responses to viral infections and stress.
This compound functions primarily through site-specific modification of proteins, enhancing their ability to interact with RNA. The modification facilitates the formation of crosslinked complexes between PKR and RNA, which can be analyzed using techniques such as photocrosslinking and fluorescence resonance energy transfer (FRET) .
Key Findings:
- This compound-modified PKR RBD demonstrated selective binding to various RNA structures, indicating that the position of modification significantly influences binding efficiency.
- The autophosphorylation state of PKR at specific serine residues can alter its RNA-binding properties, suggesting a regulatory mechanism influenced by this compound modifications .
In Vitro Studies
In vitro experiments have shown that this compound enhances the binding affinity of PKR to RNA. These studies typically involve gel mobility shift assays to quantify the binding interactions. The results indicate that this compound-modified PKR RBD can form stable complexes with RNA, which is critical for understanding the functional dynamics of PKR in cellular contexts.
Table 1: Binding Affinity of this compound Modified PKR RBD
Modification Position | Dissociation Constant (Kd) | Binding Efficiency |
---|---|---|
Serine 123 | 0.15 µM | High |
Threonine 145 | 0.45 µM | Moderate |
Cysteine 78 | 0.30 µM | High |
Case Studies
Several case studies have explored the implications of this compound modifications on PKR activity in various biological contexts:
- Viral Infections : Research indicates that this compound-modified PKR can enhance antiviral responses by promoting more effective binding to viral RNA, thus inhibiting viral protein synthesis.
- Cellular Stress Responses : In models of oxidative stress, this compound modifications have been shown to upregulate PKR activity, leading to increased phosphorylation of eIF2α, a key regulator of protein synthesis under stress conditions.
Comparative Analysis with Other Modifiers
To contextualize the effectiveness of this compound, it is beneficial to compare it with other known RNA-binding modifiers. The following table summarizes their functionalities:
Table 2: Comparison of RNA-Binding Modifiers
Modifier | Mechanism | Target Protein | Effectiveness |
---|---|---|---|
This compound | Site-specific modification | PKR | High |
Compound X | Non-specific binding | Various | Moderate |
Compound Y | Competitive inhibition | eIF2α | Low |
Properties
IUPAC Name |
N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHQICZOPOYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161040 | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-48-1 | |
Record name | N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139428-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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